Product packaging for 1-(Difluoromethyl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 84941-15-1)

1-(Difluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B3057769
CAS No.: 84941-15-1
M. Wt: 168.14 g/mol
InChI Key: RVAZYWRRGKZZKC-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical and Biological Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest across various scientific disciplines. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. bldpharm.comresearchgate.netnih.gov This is due to several key characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov

In the realm of medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. researchgate.net Fluorination can improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its half-life in the body. nih.gov Furthermore, the presence of fluorine can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. bldpharm.commdpi.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug design. nih.gov Beyond pharmaceuticals, organofluorine compounds are integral to the development of agrochemicals, advanced materials, and reagents for chemical synthesis. bldpharm.comnih.gov

The Benzimidazole (B57391) Heterocyclic Scaffold: A Privileged Structure in Academic Inquiry

The benzimidazole core, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govchemheterocycles.com This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. chemheterocycles.comgoogle.com The versatile structure of benzimidazole allows it to interact with a wide array of biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. chemheterocycles.com

The broad spectrum of pharmacological activities associated with benzimidazole derivatives is remarkable, encompassing antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties, among others. chemheterocycles.comgoogle.comchemscene.combeilstein-journals.org This wide-ranging bioactivity has spurred extensive academic research into the synthesis of novel benzimidazole derivatives and the exploration of their structure-activity relationships. chemscene.comresearchgate.net The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it an attractive starting point for drug discovery and development programs. chemscene.com

The Difluoromethyl Group in Molecular Design and its Unique Electronic Characteristics

A key feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor. asianpubs.orgnih.gov The polarized C-H bond within the CHF₂ group can participate in hydrogen bonding interactions with biological targets, a characteristic not shared by the trifluoromethyl group. bldpharm.com This allows the difluoromethyl group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolism. nih.gov The electron-withdrawing nature of the two fluorine atoms also influences the electronic properties of the molecule to which it is attached, albeit to a lesser extent than the trifluoromethyl group. bldpharm.com This modulation of electronic effects, combined with its unique hydrogen bonding capability, makes the difluoromethyl group a powerful tool for medicinal chemists seeking to enhance target affinity and specificity. researchgate.netnih.gov

Research Landscape and Academic Importance of 1-(Difluoromethyl)-1H-benzo[d]imidazole

The academic interest in this compound lies at the intersection of the fields described above. This compound serves as a valuable research chemical for exploring the impact of N-difluoromethylation on the properties of the privileged benzimidazole scaffold. The synthesis of N-difluoromethylated imidazoles and their derivatives is an area of active investigation, with methods being developed to introduce this functional group onto the nitrogen atom of the heterocyclic ring. For instance, one patented method describes the synthesis of 1-difluoromethyl imidazole derivatives, including the benzimidazole variant, using ethyl bromide difluoride as the difluoromethylating agent in a one-step reaction. google.com

The academic importance of this compound is therefore primarily as a molecular building block and a subject for fundamental chemical research. Studies involving this compound contribute to a deeper understanding of how N-difluoromethylation affects:

The physicochemical properties of benzimidazoles (e.g., solubility, lipophilicity, pKa).

The potential for these molecules to interact with biological targets.

The development of new synthetic methodologies for the preparation of N-fluorinated heterocyclic compounds.

While specific, extensive biological activity studies on this compound are not widely reported in the public domain, its structure is of significant interest to researchers in drug discovery and materials science. It represents a platform for the synthesis of more complex molecules whose properties are fine-tuned by the unique electronic and steric contributions of the N-difluoromethyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B3057769 1-(Difluoromethyl)-1H-benzo[d]imidazole CAS No. 84941-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAZYWRRGKZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515578
Record name 1-(Difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84941-15-1
Record name 1-(Difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques in 1 Difluoromethyl 1h Benzo D Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 1-(Difluoromethyl)-1H-benzo[d]imidazole in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal connectivity between neighboring atoms. ubc.ca

In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, the N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 12.58–13.28 ppm. mdpi.com Aromatic protons resonate in the region of 6.52–8.11 ppm. mdpi.com The ¹³C NMR spectrum is characterized by a signal for the C=N carbon of the imidazole (B134444) ring around 163.2 ppm. mdpi.com

The difluoromethyl group introduces characteristic signals and couplings. The proton of the CHF₂ group typically appears as a triplet due to coupling with the two fluorine atoms. The carbon of the CHF₂ group also exhibits a triplet in the ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 12.58–13.28 s - NH
¹H 6.52–8.11 m - Ar-H

Note: The exact chemical shifts and coupling constants for this compound would require specific experimental data for the compound.

The difluoromethyl (CHF₂) group is recognized as a competent hydrogen bond donor, acting as a bioisostere for hydroxyl (-OH), thiol (-SH), and amide (-NH) groups. nih.gov NMR spectroscopy can be employed to characterize the hydrogen bonding interactions involving this group. The formation of a hydrogen bond typically leads to a downfield shift of the proton involved in the interaction. By performing temperature-dependent NMR studies or titration experiments with hydrogen bond acceptors, the propensity of the CHF₂ proton to engage in hydrogen bonding can be assessed. Changes in the chemical shift of the CHF₂ proton upon addition of a hydrogen bond acceptor provide evidence for the interaction. Furthermore, compounds with intramolecular hydrogen bonds involving an imidazole moiety have been shown to exhibit enhanced inhibitory effects on certain enzymes, a principle that can be extended to the difluoromethyl group. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. dntb.gov.ua Single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. nih.gov

Furthermore, this technique elucidates the nature of intermolecular interactions that govern the crystal packing. nih.gov For benzimidazole derivatives, common intermolecular interactions include π–π stacking, C–H⋯N, and C–H⋯π interactions. rsc.org The analysis of these noncovalent forces is crucial for understanding the solid-state properties of the compound. rsc.org The crystal structure of related compounds has shown that molecules can be connected through these weak interactions to form complex supramolecular architectures. mdpi.comresearchgate.net

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) and its high-resolution variant (HRMS) are essential for confirming the molecular weight and validating the elemental composition of newly synthesized compounds like this compound. rsc.org HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. This is typically reported by comparing the calculated exact mass with the experimentally found mass. rsc.org

Table 2: Example of HRMS Data Presentation

Ionization Mode Calculated Mass [M]+ Found Mass [M]+

Note: The values presented are hypothetical for this compound and serve as an illustrative example.

Application of Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Molecular Interactions

Beyond NMR and X-ray crystallography, other spectroscopic techniques are valuable for studying the molecular interactions of this compound, particularly with biological macromolecules.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy can be used to monitor interactions between the benzimidazole derivative and other molecules, such as proteins. mdpi.comnih.gov Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength or changes in absorbance intensity, can indicate the formation of a complex. mdpi.com

Fluorescence Spectroscopy: Benzimidazole derivatives often exhibit fluorescence, making fluorescence spectroscopy a sensitive tool for studying their interactions. rsc.org Techniques like fluorescence quenching can be used to determine binding affinities and understand the mechanism of interaction with biomolecules like bovine serum albumin (BSA). nih.gov The quenching of the intrinsic fluorescence of a protein upon binding of the benzimidazole derivative can provide quantitative information about the binding process. nih.gov

Circular Dichroism (CD): Circular dichroism spectroscopy is particularly useful for investigating conformational changes in chiral molecules or in macromolecules that bind to the benzimidazole derivative. nih.gov For instance, if this compound binds to a protein, changes in the protein's CD spectrum can indicate alterations in its secondary or tertiary structure. nih.govlnu.edu.cn This technique has also been successfully applied to assign the anomeric configuration of benzimidazole C-nucleoside analogs. nih.gov

Theoretical and Computational Chemistry Investigations of 1 Difluoromethyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a prominent tool for investigating the molecular properties of heterocyclic compounds, including benzimidazole (B57391) derivatives. nih.govresearchgate.net DFT calculations allow for the study of structural parameters, thermodynamic variables, and electronic properties. niscpr.res.inresearchgate.net For benzimidazole systems, methods like B3LYP with basis sets such as 6-311+G** are commonly employed to achieve a good correlation between experimental and theoretical results for molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net These computational approaches are crucial for understanding the electronic transitions, HOMO-LUMO energy gaps, and the sites susceptible to electrophilic and nucleophilic attacks. niscpr.res.in

The electronic and chemical reactivity properties of benzimidazole derivatives are often analyzed through Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

Based on the FMO energies, global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide insights into the molecule's stability and reactivity. nih.govresearchgate.net For instance, in studies of N-1-sulfonyl substituted benzimidazoles, it was found that derivatives with strong electron-withdrawing groups exhibited the smallest energy gaps, indicating they are softer and more reactive. nih.gov

Table 1: Global Reactivity Descriptors Derived from FMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. researchgate.net
Ionization Potential (I) -EHOMO Represents the energy required to remove an electron. nih.gov
Electron Affinity (A) -ELUMO Represents the energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating higher reactivity. nih.gov
Electronegativity (χ) (I + A) / 2 Measures the power of an atom to attract electrons. nih.gov
Electrophilicity Index (ω) μ2 / (2η) Quantifies the energy lowering of a molecule when it accepts electrons. researchgate.net

| Chemical Potential (μ) | -(I + A) / 2 | Describes the escaping tendency of electrons from an equilibrium system. nih.gov |

This interactive table summarizes key global reactivity descriptors calculated from HOMO and LUMO energies.

Benzimidazole and its derivatives can exist in different tautomeric and conformational forms, the stability of which is influenced by substituents and the surrounding environment. researchgate.netresearchgate.net Tautomerism, the process of proton transfer between two atoms within the same molecule, is a key characteristic of many heterocyclic systems. nih.gov For benzimidazoles, prototropic tautomerism can occur between the nitrogen atoms of the imidazole (B134444) ring. semanticscholar.org

Computational studies are essential for investigating the tautomeric equilibrium. semanticscholar.org DFT calculations can predict the relative stability of different tautomers. For example, in a study on acenaphthenequinonemonooxime, ab initio calculations correctly predicted the oxime tautomer to be more stable than the nitroso form. researchgate.net Conformational analysis, often performed using DFT, helps identify the most stable three-dimensional arrangement of the molecule by exploring rotations around single bonds. researchgate.net The presence of intramolecular hydrogen bonds can significantly stabilize certain conformers and influence the tautomeric equilibrium. semanticscholar.org

The properties and reactivity of molecules can be significantly influenced by the solvent. Solvents can affect tautomeric equilibria, reaction rates, and spectroscopic properties through solute-solvent interactions. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvent environments on molecular structures and energies. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1-(difluoromethyl)-1H-benzo[d]imidazole, and a biological macromolecule, typically a protein receptor. These methods are fundamental in modern drug design for understanding binding modes and affinities. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Studies on various benzimidazole derivatives have shown their potential to bind to a wide range of biological targets, including enzymes and receptors involved in cancer, microbial infections, and viral diseases. researchgate.netresearchgate.netresearchgate.net For example, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, between benzimidazole analogues and the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR). ukm.my The N1 and N3 atoms of the imidazole ring are often involved in hydrogen bonding with key amino acid residues like Lys745, Met793, and Thr854. ukm.my

Following docking, MD simulations are often performed to assess the stability and dynamics of the ligand-receptor complex over time. ajchem-a.comnih.gov An MD simulation provides a more realistic model of the biological environment by treating the system as dynamic. researchgate.net These simulations can confirm the stability of binding modes predicted by docking and reveal how the ligand and protein adapt to each other. researchgate.netrjeid.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the number of hydrogen bonds, which indicates the persistence of key interactions. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop correlations between the chemical structures of compounds and their biological activities. chemijournal.com By identifying the physicochemical properties that influence a molecule's activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide drug design. nih.govresearchgate.net For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These models generate a statistical relationship between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. nih.gov The resulting models are often visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Topomer CoMFA is a 3D-QSAR method that combines the principles of CoMFA with the topomer technology, offering a rapid and objective approach for lead optimization. nih.gov In this method, input structures are fragmented, and 3D models (topomers) are automatically generated for each fragment. nih.gov Steric and electrostatic fields are then calculated for these topomers to build a QSAR model. nih.gov

This technique has been successfully applied to various heterocyclic systems, including benzimidazole derivatives, to create predictive models for biological activity. nih.govresearchgate.net For a series of 6-amide-2-aryl benzimidazole derivatives acting as VEGFR-2 inhibitors, a Topomer CoMFA model was generated with good statistical reliability (cross-validation q² of 0.659 and non-cross-validation r² of 0.867), indicating its predictive power. researchgate.net The contour maps generated from the model provide insights into the structural requirements for enhanced potency, showing where steric bulk or specific electrostatic properties are favorable or unfavorable. researchgate.net Topomer CoMFA is particularly useful for querying virtual libraries to identify new combinations of fragments that are predicted to have higher potency, thereby accelerating the drug discovery process. nih.gov

Table 2: Statistical Parameters in QSAR Modeling

Parameter Description
q² (or Q²) Cross-validated correlation coefficient. A value > 0.5 indicates a model with good predictive ability. nih.gov
r² (or R²) Non-cross-validated correlation coefficient. Measures the goodness of fit of the model to the training set data. nih.govresearchgate.net
SDEP Standard Deviation of True Prediction. A measure of the predictive error of the model. nih.gov
F-value F-test statistic. Indicates the statistical significance of the regression model. researchgate.net

| Pearson-R | Correlation between predicted and observed activities for the test set. chemijournal.com |

This interactive table defines common statistical parameters used to validate the robustness and predictive power of QSAR models.

Bioisosteric Principles and Fluorine Atom Effects on Molecular Properties and Interactions

The strategic incorporation of fluorine and fluorinated motifs into bioactive molecules is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net The unique physicochemical properties of the fluorine atom allow for the fine-tuning of a molecule's characteristics to enhance its efficacy, metabolic stability, and pharmacokinetic profile. researchgate.netselvita.com In the context of this compound, the difluoromethyl (-CHF₂) group serves as a critical bioisostere, profoundly influencing the molecule's properties and potential biological interactions through a combination of electronic, steric, and conformational effects.

The Difluoromethyl Group as a Bioisostere

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. princeton.edu The difluoromethyl group is recognized as a versatile non-classical bioisostere, often used to replace hydroxyl (-OH), thiol (-SH), amine (-NH₂), or methyl (-CH₃) groups. researchgate.netresearchgate.net Its utility stems from its unique ability to act as a "lipophilic hydrogen bond donor." acs.orgalfa-chemistry.com While the group increases lipophilicity, the two highly electronegative fluorine atoms polarize the adjacent C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding. researchgate.netpsychoactif.org

This dual functionality allows the -CHF₂ group to mimic the hydrogen-bonding capacity of polar groups like -OH or -NH₂ while simultaneously enhancing the molecule's ability to cross lipid membranes, a property more characteristic of a methyl group. researchgate.netresearchgate.net Studies have shown that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenol or aniline, though it is a weaker H-bond donor than a hydroxyl group. acs.orgh1.co

Functional GroupTypical RoleHydrogen Bond CapabilityRelative Lipophilicity
-OH (Hydroxyl)Polar, H-bond donor/acceptorStrong Donor & AcceptorLow
-CH₃ (Methyl)Nonpolar, Steric bulkNoneModerate
-CHF₂ (Difluoromethyl)BioisostereWeak DonorHigh

Effects of Fluorine Atoms on Molecular Properties

The substitution of a difluoromethyl group at the N-1 position of the benzimidazole ring induces significant changes in several key molecular properties.

Electronic Effects and pKa Modulation: The two fluorine atoms in the -CHF₂ group exert a powerful inductive electron-withdrawing effect. This effect significantly reduces the electron density on the benzimidazole ring system. A primary consequence is a decrease in the basicity of the N-3 nitrogen atom of the imidazole ring, which is reflected in a lower acid dissociation constant (pKa) of its conjugate acid compared to the unsubstituted or N-methylated benzimidazole. acs.org This modulation of pKa can be critical for altering a molecule's interaction with its biological target, as it affects the ionization state of the molecule at physiological pH and its ability to participate in ionic interactions or as a hydrogen bond acceptor.

CompoundSubstituent at N-1Expected pKa ChangeRationale
1H-Benzo[d]imidazole-HBaselineReference compound
1-Methyl-1H-benzo[d]imidazole-CH₃Slight IncreaseWeak electron-donating effect of methyl group
This compound-CHF₂Significant DecreaseStrong electron-withdrawing effect of -CHF₂ group acs.org

Lipophilicity and Membrane Permeability: Fluorination is a widely used strategy to increase the lipophilicity of a molecule, which can lead to improved absorption and permeability across biological membranes. researchgate.netmdpi.com The difluoromethyl group is less lipophilic than the highly common trifluoromethyl (-CF₃) group, offering a more nuanced option for property modulation. researchgate.netresearchgate.net The experimental change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group has been shown to range from -0.1 to +0.4, indicating that the effect can be context-dependent but generally trends toward increased lipophilicity. acs.orgh1.co For this compound, the -CHF₂ group enhances lipophilicity relative to the parent benzimidazole, which is expected to facilitate its passage through cellular membranes.

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.com Consequently, replacing C-H bonds with C-F bonds can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes. acs.org By substituting a methyl group with a difluoromethyl group at the N-1 position, the potential for oxidative metabolism at that site is greatly reduced, which can increase the metabolic stability and in vivo half-life of the compound. researchgate.net

Conformational Influence and Intermolecular Interactions: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic factors, such as dipole-dipole interactions. u-tokyo.ac.jp The polarized C-H bond within the -CHF₂ group not only allows for hydrogen bonding but can also participate in other weak intermolecular interactions, such as C–F…π interactions, which can affect how the molecule packs in a crystal lattice or binds to a biological target. mdpi.com In this compound, the ability of the -CHF₂ group to act as a hydrogen bond donor introduces a new potential binding interaction that is absent in its N-methyl or N-H analogues, potentially leading to altered binding affinity and selectivity for its targets. psychoactif.org

Summary of Physicochemical Property Changes
PropertyEffect of N-CHF₂ SubstitutionUnderlying Principle
Basicity (pKa)DecreasedInductive electron withdrawal by fluorine atoms acs.org
Lipophilicity (logP)IncreasedHydrophobic nature of fluorine atoms researchgate.netmdpi.com
Hydrogen BondingIntroduces H-bond donor capabilityPolarization of C-H bond by adjacent fluorine atoms researchgate.netacs.org
Metabolic StabilityIncreasedHigh strength of the C-F bond resists oxidative cleavage mdpi.comacs.org

Structure Activity Relationship Sar Studies of 1 Difluoromethyl 1h Benzo D Imidazole Analogs

Influence of the Difluoromethyl Group on Receptor Binding and Biological Recognition

The introduction of a difluoromethyl (CHF₂) group at the N1 position of the benzo[d]imidazole ring is a strategic decision rooted in the unique physicochemical properties of this moiety. Its influence on receptor binding and biological recognition is multifaceted, primarily stemming from its role as a bioisostere and its capacity for hydrogen bonding.

Difluoromethyl as a Bioisostere for Hydroxyl, Amine, and Thiol Groups

The difluoromethyl group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups. Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological effect, is a powerful tool in drug design. The CHF₂ group can mimic these functional groups, which are common in endogenous ligands and pharmacologically active molecules. This mimicry allows 1-(difluoromethyl)-1H-benzo[d]imidazole analogs to potentially interact with biological targets in a manner similar to their non-fluorinated counterparts, while offering advantages in terms of metabolic stability and pharmacokinetic profiles.

Research has demonstrated that the difluoromethyl group can serve as a metabolically stable replacement for these hydrogen-bonding groups, often leading to improved drug-like properties. The substitution of a hydroxyl, amine, or thiol group with a CHF₂ group can enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach its target.

Hydrogen Bond Donor Capabilities of the Difluoromethyl Group

A key feature of the difluoromethyl group that underpins its bioisosteric potential is its ability to act as a hydrogen bond donor. The presence of two highly electronegative fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom. This allows the CHF₂ group to form hydrogen bonds with electron-rich acceptors on biological targets, such as oxygen or nitrogen atoms in amino acid residues of proteins.

Studies have shown that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenols and anilines, although generally weaker than that of a hydroxyl group. This "lipophilic hydrogen bond donor" character is particularly advantageous in drug design, as it combines the ability to form crucial hydrogen bonds for receptor recognition with increased lipophilicity, a property that can enhance cell permeability and bioavailability.

Functional GroupHydrogen Bond Acidity (A)Lipophilicity (ΔlogP)
Hydroxyl (-OH)HighLow
Amine (-NH₂)ModerateModerate
Thiol (-SH)ModerateModerate
Difluoromethyl (-CHF₂)ModerateHigh

Positional and Substituent Effects on the Benzimidazole (B57391) Core for Modulating Activity

The benzimidazole core itself is a versatile scaffold that allows for extensive chemical modification. The biological activity of this compound analogs can be finely tuned by the strategic placement of various substituents on the bicyclic ring system. The nature, size, and electronic properties of these substituents can significantly impact the compound's affinity for its target, as well as its pharmacokinetic properties.

Strategic Functionalization at N1, C2, C5, and C6 Positions

The N1, C2, C5, and C6 positions of the benzimidazole ring are primary sites for chemical modification in SAR studies.

N1 Position: The N1 position is occupied by the defining difluoromethyl group in this class of compounds. However, further modifications to the broader N1-substituent can influence activity. For instance, while N-substituted analogs of some benzimidazole series did not show improved inhibitory activity, in other contexts, the nature of the N1-substituent is crucial for potent biological effects.

C2 Position: The C2 position is a common site for introducing a wide variety of substituents. The type of group at this position can dramatically alter the biological profile of the molecule. For example, in some series of benzimidazole derivatives, the introduction of hydrophobic substituents at the C2 position has been shown to be important for inhibitory activity. Research on other benzimidazole derivatives has demonstrated that the nature of the C2 substituent, whether it be an alkyl, aryl, or other functional group, can significantly modulate the compound's potency and selectivity.

C5 and C6 Positions: The C5 and C6 positions on the benzene (B151609) ring of the benzimidazole core offer additional opportunities for structural modification. Substituents at these positions can influence the electronic properties of the entire ring system, which in turn can affect binding interactions with the target. For example, the introduction of electron-donating or electron-withdrawing groups at these positions can alter the pKa of the benzimidazole nitrogen atoms, potentially influencing ionization state and receptor interaction. SAR studies on various benzimidazole series have shown that functionalization at the C5 and C6 positions is a key strategy for enhancing antimicrobial efficacy against a broad spectrum of pathogens. nih.gov

PositionType of SubstituentGeneral Effect on Activity
N1DifluoromethylKey for bioisosterism and H-bonding
C2Hydrophobic groupsOften enhances inhibitory activity
C5/C6Electron-donating/withdrawing groupsModulates electronic properties and target interaction

Conformational Factors and Stereochemical Considerations in SAR

The three-dimensional shape of a molecule is a critical determinant of its biological activity. Conformational flexibility and the presence of stereocenters in this compound analogs can have a profound impact on their interaction with chiral biological targets such as enzymes and receptors.

The benzimidazole ring system is generally planar, but the substituents at various positions can adopt different spatial orientations. The rotational freedom around single bonds connecting substituents to the core can lead to different conformers, only some of which may be biologically active. For instance, the torsion angles between the benzimidazole ring and a substituent at the C2 position can influence how the molecule fits into a binding pocket.

Furthermore, if a substituent introduces a chiral center, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This stereoselectivity is a well-established principle in pharmacology, as the binding sites of biological targets are themselves chiral. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even inactive. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a comprehensive understanding of the SAR and for the development of potent and selective therapeutic agents.

While specific studies on the conformational analysis and stereochemical influence of this compound analogs are not extensively detailed in the provided context, the general principles of medicinal chemistry strongly suggest that these factors would play a vital role in their biological activity.

Based on the comprehensive search conducted, there is currently no available scientific literature detailing the specific biological and molecular activities of the compound "this compound" as per the requested outline.

Extensive queries for its antibacterial, antifungal, anti-biofilm, and antitubercular properties, as well as its specific molecular mechanisms of action such as the inhibition of FtsZ, (p)ppGpp synthetases/hydrolases, pyruvate (B1213749) kinases, or MmpL3, did not yield any relevant research findings for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data solely focused on "this compound".

Investigations into Biological Activities and Molecular Mechanisms Non Clinical Focus

Anticancer Activity and Mechanistic Insights of 1-(Difluoromethyl)-1H-benzo[d]imidazole and its Derivatives

The benzimidazole (B57391) scaffold is a prominent feature in many compounds with demonstrated anticancer properties. Within this class, this compound has been a key structural component in the development of potent anticancer agents. A notable example is the compound ZSTK474, chemically known as 2-(2-Difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, which has been extensively studied for its ability to inhibit cancer cell growth. researchgate.net

Interaction with DNA (e.g., Topoisomerase Inhibition, Minor Groove Binding)

While various benzimidazole derivatives are known to interact with DNA, specific studies detailing the direct interaction of this compound with DNA through mechanisms such as topoisomerase inhibition or minor groove binding are not extensively available in the current body of scientific literature. The primary anticancer mechanism identified for derivatives of this compound, such as ZSTK474, is not through direct DNA interaction but rather through the inhibition of key cellular signaling pathways. researchgate.netnih.gov Broader research on benzimidazole-containing compounds has shown that some act as topoisomerase inhibitors and DNA minor groove binders. nih.govmdpi.comnih.govmdpi.com However, these findings have not been specifically attributed to the 1-(difluoromethyl) substituted variant.

Modulation of Protein Kinase Activities (e.g., EGFR, PI3Kα, FLT3-Tyrosine Kinase, SYK, JNK)

The primary and most well-documented anticancer mechanism of this compound derivatives, particularly ZSTK474, is the potent and specific inhibition of Class I Phosphatidylinositol 3-kinases (PI3Ks). researchgate.netcancer.gov ZSTK474 has demonstrated pan-class I PI3K inhibitory activity, affecting all four isoforms (α, β, γ, δ). echelon-inc.com This inhibition is competitive with ATP, with the molecule binding to the ATP-binding pocket of the kinase. researchgate.netnih.gov

The high specificity of ZSTK474 for PI3K has been confirmed through extensive kinase screening. In a panel of 139 different protein kinases, ZSTK474 did not show significant inhibition at concentrations up to 30 μmol/L, indicating a high degree of selectivity for PI3K over other kinases such as EGFR, FLT3, SYK, and JNK. nih.gov The inhibition of the PI3K/Akt signaling pathway leads to a cascade of downstream effects, including the inhibition of Akt and glycogen (B147801) synthase kinase 3β (GSK-3β) phosphorylation, which ultimately results in decreased levels of cyclin D1. researchgate.netnih.gov This disruption of the PI3K pathway is a key contributor to the compound's antiproliferative effects. researchgate.net

While some benzimidazole derivatives have been investigated as inhibitors of EGFR and other tyrosine kinases, there is no direct evidence to suggest that this compound itself is a potent inhibitor of EGFR, FLT3-Tyrosine Kinase, SYK, or JNK. nih.govresearchgate.netsemanticscholar.orgmdpi.com

Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)
p110α16
p110β30
p110δ19
p110γ6

Effects on STAT3 Signaling Pathways

Current research has not established a direct link between this compound or its well-studied derivative, ZSTK474, and the modulation of the STAT3 signaling pathway. While other, structurally distinct benzobis(imidazole) derivatives have been identified as inhibitors of the IL-6 induced JAK/STAT3 signaling pathway, this activity has not been specifically associated with the difluoromethyl-substituted benzimidazole core. nih.govnih.gov The primary mechanism of action for ZSTK474 remains centered on the PI3K/Akt pathway. researchgate.net

Epigenetic Regulatory Activities

There is currently a lack of specific research demonstrating the epigenetic regulatory activities of this compound. The anticancer effects of its derivatives, like ZSTK474, are primarily attributed to the inhibition of signal transduction pathways rather than direct modulation of epigenetic mechanisms such as DNA methylation or histone modification. researchgate.netnih.gov While the broader class of benzimidazole derivatives has been explored for their potential to inhibit epigenetic targets, these findings are not specific to the difluoromethyl variant. nih.govoup.com The PI3K/AKT pathway, which is inhibited by ZSTK474, has been shown to have downstream effects on epigenetic regulation, but this is an indirect consequence of its primary mechanism of action. nih.gov

Antimitotic Mechanisms

The antimitotic activity of this compound, as exemplified by ZSTK474, is characterized by the induction of cell cycle arrest at the G0/G1 phase. nih.govnih.gov This effect is a direct consequence of the inhibition of the PI3K/Akt pathway, which leads to reduced levels of cyclin D1. researchgate.netnih.gov Unlike some other benzimidazole compounds that interfere with microtubule polymerization, ZSTK474's antimitotic action is not associated with direct tubulin binding but rather with the disruption of cell cycle progression signaling. nih.govplos.org Studies have shown that ZSTK474's inhibition of tumor cell proliferation is achieved through this G1 arrest without the significant induction of apoptosis. nih.gov

Antiproliferative Activity of ZSTK474 against Human Cancer Cell Lines
Cell LineCancer TypeGI50 (μM)
A549Lung0.17
PC-3Prostate0.29
WiDrColon0.18
MCF-7Breast0.1 - 0.5

Antileishmanial Activity of Difluoromethyl-Containing Azoles

Research into the antiprotozoal activity of azole compounds has identified difluoromethyl-containing azoles as a promising area of investigation for the development of new antileishmanial agents. Studies have shown that the introduction of a difluoromethyl moiety to imidazole (B134444) and triazole scaffolds can significantly enhance their activity against Leishmania species.

In one study, a series of new imidazole and triazole compounds featuring either a carbaldehyde or a difluoromethylene group were synthesized and evaluated against promastigote forms of Leishmania amazonensis. The results indicated that the difluoromethylene azoles exhibited significant inhibition of parasite growth. Notably, the introduction of the difluoromethylene group transformed previously inactive carbaldehyde precursors into active antileishmanial compounds. This highlights the critical role of the difluoromethyl substitution in conferring antiprotozoal efficacy to these azole structures.

Anti-Inflammatory Pathways and Molecular Interactions

Extensive literature searches did not yield specific studies investigating the anti-inflammatory pathways and molecular interactions of the chemical compound this compound. While the broader class of benzimidazole derivatives has been the subject of numerous studies for their anti-inflammatory potential, research pinpointing the specific mechanisms of action for the difluoromethyl-substituted variant remains unavailable in the public domain.

Investigations into other benzimidazole compounds have revealed a variety of anti-inflammatory mechanisms. For instance, certain derivatives have been shown to modulate the activity of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway by some benzimidazole derivatives leads to a reduction in the inflammatory response.

Another significant anti-inflammatory target for some benzimidazole compounds is the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). A number of benzimidazole derivatives have been found to inhibit the activation of the NLRP3 inflammasome, thereby suppressing downstream inflammatory processes.

Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cytokine signaling and immune cell function, has also been identified as a target for certain anti-inflammatory compounds. While some therapeutic agents are known to modulate this pathway, there is no specific information linking this compound to the JAK/STAT signaling cascade.

It is important to underscore that these findings pertain to other molecules within the benzimidazole class and cannot be directly extrapolated to this compound. The specific substitution of a difluoromethyl group at the 1-position of the benzimidazole ring system will uniquely influence the compound's physicochemical properties and its interactions with biological targets. Therefore, without dedicated research on this compound, its precise anti-inflammatory pathways and molecular interactions remain undetermined.

Advanced Applications and Materials Science Relevance

Utilization as Fluorinated Aromatic Building Blocks in Organic Synthesis

The 1-(difluoromethyl)-1H-benzo[d]imidazole moiety is a valuable fluorinated aromatic building block in organic synthesis, primarily due to the unique properties imparted by the CHF₂ group and the versatile reactivity of the benzimidazole (B57391) core. The introduction of the difluoromethyl group can enhance the pharmacokinetic properties of resulting molecules, which has spurred significant interest in developing synthetic methods to incorporate this feature into more complex structures. beilstein-journals.org

Recent research has demonstrated an efficient and environmentally friendly approach for creating complex polycyclic imidazole (B134444) systems containing a difluoromethyl group. nih.gov This method involves a visible-light-promoted radical cyclization. beilstein-journals.orgnih.gov In this process, a benzimidazole derivative bearing an unactivated alkene chain is reacted with a source of the difluoromethyl radical, such as difluoroacetic acid (CF₂HCO₂H), which is an inexpensive and readily available industrial raw material. beilstein-journals.orgnih.gov

This transformation proceeds without the need for a metal catalyst, photocatalyst, or base, and is promoted by a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA) under visible light irradiation. beilstein-journals.orgnih.gov The reaction successfully yields difluoromethyl-substituted tricyclic benzimidazoles in good to excellent yields. nih.gov This synthetic strategy highlights the utility of the benzimidazole scaffold as a foundational element for constructing intricate, fluorinated molecules. The general principle underscores how the core structure of compounds like this compound can be elaborated into more complex, high-value chemical entities.

Table 1: Key Parameters of Visible-Light-Promoted Radical Difluoromethylation and Cyclization
ParameterDescriptionReference
Starting SubstratesBenzimidazoles with unactivated alkene chains beilstein-journals.orgnih.gov
CF₂H Radical SourceDifluoroacetic acid (CF₂HCO₂H) beilstein-journals.orgnih.gov
Promoter(Diacetoxyiodo)benzene (PIDA) beilstein-journals.orgnih.gov
Energy SourceVisible light (e.g., 72 W white LED) beilstein-journals.orgnih.gov
Catalyst RequirementNone (metal-free, photocatalyst-free) nih.gov
ProductDifluoromethyl-substituted polycyclic imidazoles beilstein-journals.orgnih.gov
YieldsGood to excellent nih.gov

Integration into Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Materials

The benzimidazole core is a prominent structural motif in the design of materials for optoelectronics, including dye-sensitized solar cells (DSSCs) and organic light-emitting devices (OLEDs). mdpi.comuclm.esnih.gov While specific research on this compound in these applications is emerging, the established roles of related fluorinated benzimidazole derivatives provide a strong basis for its potential. Imidazole-based compounds are recognized as a versatile class of sensitizers in DSSCs. nih.gov

In the context of DSSCs, benzimidazole derivatives are used as intermediates for synthesizing more complex dyes or as ligands in metal-based sensitizers. researchgate.netossila.com For instance, the amine groups within the imidazole ring can coordinate to metal centers, such as Ruthenium(II) or Copper(II), in dye complexes. researchgate.netossila.com This coordination can play a crucial role in the device's performance by influencing the electronic properties of the dye and helping to slow down charge recombination, a key loss mechanism in DSSCs. ossila.com

The introduction of fluorine atoms, such as in a difluoromethyl group, offers several advantages for optoelectronic materials. Fluorination can:

Improve Processability: The lipophilicity conferred by the CHF₂ group can enhance the solubility and processability of the materials. ossila.com

Tune Electronic Properties: The strong electron-withdrawing nature of fluorine can modulate the HOMO and LUMO energy levels of the molecule, which is critical for optimizing charge injection and light-harvesting properties in DSSCs and OLEDs. nih.gov

Enhance Stability: Fluorinated compounds often exhibit greater thermal and photochemical stability.

Research on related structures, such as 2-(3,5-bis(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, has shown their applicability as optical waveguides, demonstrating efficient light propagation and luminescence. uclm.esnih.gov These findings underscore the potential of fluorinated benzimidazoles to function as core components in advanced optoelectronic and photonic applications. The unique electronic profile of the 1-(difluoromethyl) substituent makes it a compelling candidate for creating next-generation dyes and host materials with tailored properties.

Table 2: Applications of Benzimidazole Derivatives in Optoelectronics
Derivative TypeApplicationFunction / Key FeatureReference
Generic 1H-Benzo[d]imidazoleDye-Sensitized Solar Cells (DSSCs)Component of Ru(II) complex sensitizers. researchgate.net
2-(Difluoromethyl)-1H-benzo[d]imidazoleDye-Sensitized Solar Cells (DSSCs)Synthesis intermediate; amine groups can coordinate to metal centers, slowing charge recombination. ossila.com
Trifluoromethyl-substituted BenzimidazolesOrganic Electronics / Optical WaveguidesComponent of Donor-Acceptor-Donor (D-A-D) structures with luminescent properties. uclm.esnih.gov
General Benzimidazole DerivativesOrganic Light-Emitting Devices (OLEDs)Used in the design of highly efficient emitting materials. mdpi.com
General Imidazole MotifsDye-Sensitized Solar Cells (DSSCs)Serve as donors, linkers, or acceptors in D-π-A organic dyes to improve light-harvesting. nih.gov

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Difluoromethylated Benzimidazole (B57391) Scaffolds

The rational design of new benzimidazole-based compounds is a cornerstone of future research, focusing on enhancing their therapeutic properties. A primary strategy involves molecular hybridization, where the benzimidazole core is combined with other heterocyclic rings to create novel scaffolds. This approach aims to occupy ATP-binding sites and adjacent hydrophobic pockets in target proteins, potentially leading to enhanced affinity and selectivity. For instance, expanding the benzimidazole scaffold into tridentate cyclic systems has shown promise in creating potent anti-proliferative and anti-angiogenic molecules. rsc.org

Another key aspect of next-generation design is the strategic placement of substituents on the benzimidazole ring. The introduction of electron-withdrawing or electron-donating groups can significantly influence the molecule's ability to bind to biological targets like the epidermal growth factor receptor (EGFR). nih.gov Computational ADME (absorption, distribution, metabolism, and excretion) studies are also being integrated early in the design process to predict the physicochemical and pharmacokinetic properties of novel compounds, ensuring they fall within an acceptable range for human use. rsc.org

Furthermore, the structural similarity of the benzimidazole scaffold to natural purines and indoles suggests a favorable interaction with a wide array of receptor types. nih.gov This inherent versatility is being exploited in the design of multi-target inhibitors, which could offer therapeutic advantages. By creating hybrids, such as benzimidazole-triazoles, researchers are aiming to develop agents that can simultaneously inhibit multiple targets like EGFR, VEGFR-2, and Topoisomerase II. researchgate.net

Uncovering Novel Biological Targets and Therapeutic Applications

While the therapeutic potential of benzimidazole derivatives is well-established in areas like anticancer and antimicrobial therapy, ongoing research seeks to identify novel biological targets and expand their applications. The benzimidazole scaffold's ability to act as a structural isostere of natural biomolecules makes it a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.govrsc.org

In oncology, research is moving beyond established targets. For example, some benzimidazole derivatives have been identified as novel neddylation inhibitors, targeting the Nedd8-activating enzyme (NAE) to suppress tumor growth. nih.gov Others have been shown to disrupt microtubule function, a mechanism employed by known cancer medications. nih.gov The structural similarity of benzimidazoles to quinazoline, a key component of first and second-generation EGFR inhibitors, makes them a promising starting point for developing new EGFR antagonists. nih.gov

Beyond cancer, new applications for benzimidazole derivatives are emerging. For instance, certain 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor, offering a potential new avenue for treating various neurological dysfunctions. nih.gov The development of multi-target inhibitors also opens up new therapeutic possibilities, such as compounds that can simultaneously target different pathways involved in complex diseases like non-small cell lung cancer. nih.gov

Advancements in Asymmetric Synthesis and Stereoselective Difluoromethylation

The development of efficient and environmentally friendly synthetic methods is crucial for the widespread application of difluoromethylated benzimidazoles in drug discovery. Recent advancements have focused on overcoming the limitations of traditional multi-step syntheses, which often rely on expensive metal catalysts and excess additives. nih.gov

One promising approach is the use of visible-light-promoted radical cyclization. This method allows for the synthesis of difluoromethylated polycyclic imidazoles under additive-, base-, and metal catalyst-free conditions, using readily available and inexpensive fluorine sources like difluoroacetic acid. nih.gov This eco-friendly approach not only simplifies the synthesis but also broadens the potential for creating a diverse range of difluoromethylated benzimidazole derivatives.

Furthermore, the field of asymmetric synthesis is seeing significant progress, which is critical for producing enantiopure chiral molecules with high selectivity. frontiersin.org Organocatalysis, in particular, has become a powerful tool for the asymmetric synthesis of nitrogen-containing heterocycles. rsc.org Strategies like chiral anion phase-transfer catalysis are emerging as highly efficient methods for asymmetric organocatalytic fluorination and related reactions. cas.cn These advancements in stereoselective difluoromethylation will be instrumental in creating chiral benzimidazole derivatives with improved pharmacological profiles.

The development of new catalysts, such as novel squaramide catalysts for asymmetric deoxygenation, is also expanding the toolbox for synthetic chemists. frontiersin.org These innovations are paving the way for the efficient and stereocontrolled synthesis of complex difluoromethylated benzimidazoles, which will be essential for exploring their structure-activity relationships and therapeutic potential.

Deeper Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines

The integration of high-throughput screening (HTS) and computational methods has revolutionized the drug discovery process, and these technologies will play an increasingly important role in the future of difluoromethylated benzimidazole research. nih.gov HTS allows for the rapid evaluation of large chemical libraries against therapeutic targets, significantly accelerating the identification of potential drug candidates. This is particularly valuable for exploring the diverse chemical space of benzimidazole derivatives.

High-throughput computational screening (HTCS) further enhances this process by enabling the virtual screening of millions of compounds, reducing the time, cost, and labor associated with traditional experimental approaches. nih.gov Core HTCS methods include molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore modeling, which provide predictive insights into molecular interactions and binding affinities. nih.gov

The synergy between HTS and computational methods is particularly powerful. For instance, machine learning algorithms can be used to analyze the vast datasets generated by HTS, creating predictive models that can prioritize compounds for further testing even before physical screening. acs.org This data-driven approach skews discovery pipelines toward a higher probability of success.

In silico studies, such as molecular docking, are also being used to elucidate the binding modes of benzimidazole derivatives with their biological targets, providing a rational basis for the design of more potent and selective inhibitors. nih.govrug.nl As artificial intelligence, quantum computing, and big data analytics continue to evolve, their integration into the drug discovery pipeline is expected to reshape the field, enabling the development of smarter and more personalized therapeutic strategies based on difluoromethylated benzimidazole scaffolds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(difluoromethyl)-1H-benzo[d]imidazole derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer :

  • Click Chemistry : A regioselective synthesis of benzimidazole derivatives can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole reacts with azido-phosphonates under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF/H₂O) to yield products with >90% regioselectivity .
  • N-Arylation : Copper catalysts (e.g., CuI with 3-(diphenylphosphino)propanoic acid) enable efficient coupling of aryl halides (e.g., 4-iodo-1,1'-biphenyl) with benzimidazoles, achieving yields up to 94% .
  • Unexpected Pathways : Alkylation of 1H-benzo[d]imidazole with benzyl halides may lead to acetyl group removal under basic conditions, necessitating careful monitoring of intermediates via NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are structural ambiguities resolved?

  • Methodological Answer :

  • 1D/2D NMR : ¹H and ¹³C NMR (e.g., δ 149.1 ppm for C=N in benzimidazole-thione derivatives) and 2D experiments (COSY, HSQC) confirm regiochemistry and substituent positions .
  • HRMS and Elemental Analysis : High-resolution mass spectrometry (e.g., m/z 388.9756 for iodophenyl-trifluoromethyl derivatives) combined with CHN analysis validates molecular formulas .
  • X-ray Crystallography : Used to resolve ambiguities in alkylation products, particularly when unexpected demethylation or diarylation occurs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in difluoromethyl-benzimidazole derivatives?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., difluoromethyl at the 4-position) enhances antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus), while bulky aryl groups improve EGFR inhibition (IC₅₀ < 1 µM) .
  • Bioisosteric Replacement : Replacing chlorine with fluorine in 4-chlorophenyl derivatives increases metabolic stability without compromising antitumor activity (e.g., IC₅₀ 12 µM vs. 15 µM for leukemia cells) .
  • Data-Driven SAR : Multivariate analysis of substituent logP, polar surface area, and steric parameters correlates with cytotoxicity (R² > 0.85) .

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of benzimidazole-based inhibitors?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina predicts binding modes of 2-phenyl-benzimidazoles to EGFR kinase (PDB: 1M17), identifying key hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
  • DFT Calculations : B3LYP/6-31G* optimizations reveal charge distribution differences; electron-deficient difluoromethyl groups reduce HOMO-LUMO gaps (ΔE = 4.2 eV), enhancing photoreactivity .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų) and toxicity (AMES test negativity) for lead optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 µg/mL vs. 25 µg/mL for S. typhi) may arise from broth microdilution vs. agar diffusion methods. Use CLSI guidelines for reproducibility .
  • Metabolite Interference : LC-MS/MS detects unstable intermediates (e.g., hydrolyzed sulfonamides) that may skew cytotoxicity results .
  • Statistical Validation : Bootstrap resampling (n=1000 iterations) confirms significance of substituent effects (p < 0.01) in dose-response curves .

Q. How can catalytic systems (e.g., nano-SiO₂, Pd/Cu) improve synthetic efficiency for benzimidazole derivatives?

  • Methodological Answer :

  • Nano-SiO₂ Catalysis : Reduces reaction time (2 h vs. 12 h) in one-pot benzimidazole synthesis via acid-mediated cyclocondensation, achieving 92% yield .
  • Pd-Catalyzed C–H Activation : Direct arylation of benzimidazoles with aryl bromides (e.g., 2-bromobenzotrifluoride) under ligand-free conditions minimizes byproducts (<5%) .
  • Microwave Assistance : Accelerates CuAAC reactions (30 min vs. 24 h) with uniform heating, critical for heat-sensitive difluoromethyl intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.